

Application of 1,2-Didehydrocryptotanshinone in Cancer Cell Lines: A Detailed Overview

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Compound of Interest

Compound Name: 1,2-Didehydrocryptotanshinone

Cat. No.: B3030360

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Introduction

1,2-Didehydrocryptotanshinone, commonly known as Cryptotanshinone (CPT), is a bioactive diterpenoid quinone isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen). This natural compound has garnered significant attention in oncological research due to its potent anti-cancer properties demonstrated across a wide array of human cancer cell lines.^{[1][2]} Cryptotanshinone exerts its therapeutic effects by modulating various cellular processes, including cell proliferation, apoptosis, and key signaling pathways that are often dysregulated in cancer.^{[3][4]} This document provides detailed application notes and protocols for researchers and drug development professionals interested in the anti-cancer applications of Cryptotanshinone.

Anti-Proliferative and Cytotoxic Effects

Cryptotanshinone has been shown to inhibit the growth of numerous cancer cell lines in a dose- and time-dependent manner. Its efficacy varies among different cancer types.

Quantitative Data Summary: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of Cryptotanshinone in various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Reference
DU145	Prostate Cancer	3.5	48	[5]
Rh30	Rhabdomyosarcoma	5.1	48	[5]
A2780	Ovarian Cancer	11.39	24	[6]
A2780	Ovarian Cancer	8.49	48	[6]
HeLa	Cervical Cancer	>25	Not Specified	[7]
MCF-7	Breast Cancer	>25	Not Specified	[7]
HCT-116	Colon Cancer	Not Specified	48	[8]
HCT116/OXA	Oxaliplatin-Resistant Colon Cancer	Not Specified	48	[8]
A498	Renal Cell Carcinoma	Not Specified	24	[9]
786-O	Renal Cell Carcinoma	Not Specified	24	[9]
ACHN	Renal Cell Carcinoma	Not Specified	24	[9]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism of Cryptotanshinone's anti-cancer activity is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing.

Key Findings:

- Apoptosis: Cryptotanshinone induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and Survivin, and upregulating pro-apoptotic proteins such as Cleaved-Caspase-3. [9] In some colon cancer cells, a related compound, dihydrotanshinone, was found to induce apoptosis through a p53-independent but ROS-dependent pathway.[10]

- **Cell Cycle Arrest:** Treatment with Cryptotanshinone can lead to cell cycle arrest at different phases, depending on the cell line. For instance, it causes G0/G1 phase arrest in renal cell carcinoma and ovarian cancer cells.[\[6\]](#)[\[9\]](#) In melanoma cell lines, it has shown differential effects, inducing G1 arrest in B16BL6 cells and G2/M arrest in B16 cells.[\[1\]](#)

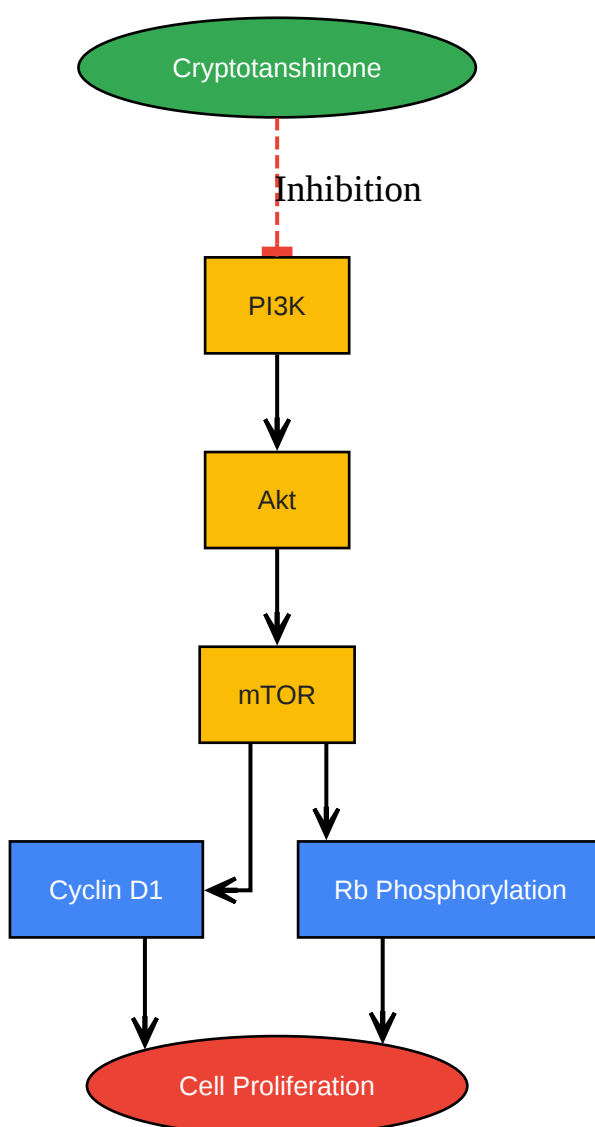
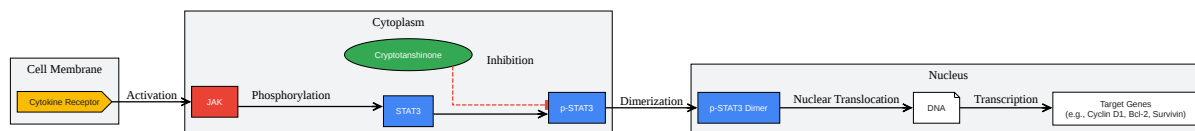
Modulation of Key Signaling Pathways

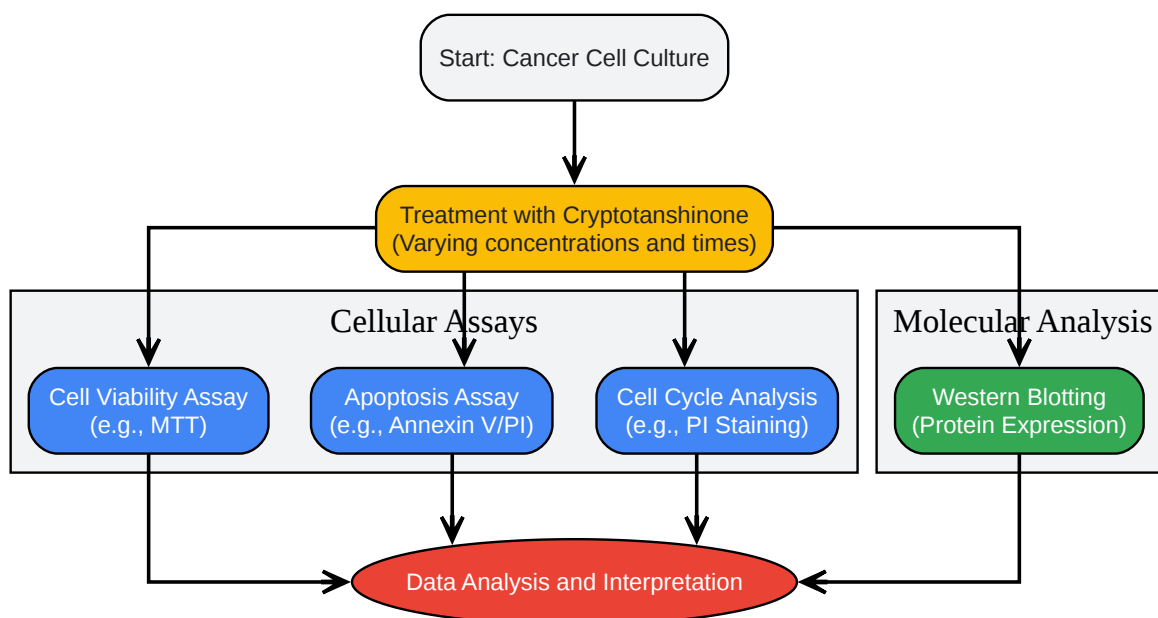
Cryptotanshinone's anti-tumor effects are mediated through its interaction with multiple critical signaling pathways involved in cancer cell growth, survival, and metastasis.

Major Signaling Pathways Affected:

- **STAT3 Pathway:** Cryptotanshinone is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). It suppresses the phosphorylation of STAT3 at Tyr705, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival.[\[9\]](#)
- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell proliferation. Cryptotanshinone has been shown to inhibit this pathway, leading to decreased expression of cyclin D1 and reduced phosphorylation of the retinoblastoma (Rb) protein, which are crucial for G1/S phase transition in the cell cycle.[\[5\]](#)[\[11\]](#)[\[12\]](#)
- **Wnt/ β -catenin Pathway:** Dihydrotanshinone I, a derivative of cryptotanshinone, has been shown to downregulate the Wnt/ β -catenin signaling pathway, which is often hyperactivated in cancers like papillary thyroid cancer and colorectal cancer.[\[8\]](#)[\[13\]](#)
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another target. Cryptotanshinone can inhibit the activation of Erk1/2, p38, and JNK signaling, which in turn downregulates the transcriptional activities of AP-1 and NF- κ B.[\[3\]](#)

Signaling Pathway Diagrams





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